Tert-butyl 2-(4-nitrophenyl)acetate
Overview
Description
Tert-butyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is characterized by a tert-butyl ester group attached to a 2-(4-nitrophenyl)acetate moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 2-(4-aminophenyl)acetate
Substitution: Various substituted esters
Hydrolysis: 2-(4-nitrophenyl)acetic acid and tert-butyl alcohol
Scientific Research Applications
Tert-butyl 2-(4-nitrophenyl)acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-nitrophenyl)acetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can also undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-aminophenyl)acetate
- Methyl 2-(4-nitrophenyl)acetate
- Ethyl 2-(4-nitrophenyl)acetate
Uniqueness
Tert-butyl 2-(4-nitrophenyl)acetate is unique due to its combination of a tert-butyl ester and a nitrophenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl 2-(4-nitrophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-4-6-10(7-5-9)13(15)16/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJXWHNSVKMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325094 | |
Record name | tert-butyl 2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29704-38-9 | |
Record name | NSC408625 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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